molecular formula C22H18FN3O3S2 B2814577 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide CAS No. 941971-87-5

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B2814577
CAS No.: 941971-87-5
M. Wt: 455.52
InChI Key: PVSKVBPRYIUDKI-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-derived acetamide featuring three distinct substituents: a 6-fluoro-1,3-benzothiazol-2-yl group, a 4-methanesulfonylphenyl moiety, and a pyridin-2-ylmethyl side chain. The methanesulfonyl group at the 4-position of the phenyl ring is a strong electron-withdrawing substituent, likely influencing the compound’s solubility and binding interactions with biological targets.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c1-31(28,29)18-8-5-15(6-9-18)12-21(27)26(14-17-4-2-3-11-24-17)22-25-19-10-7-16(23)13-20(19)30-22/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSKVBPRYIUDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the methylsulfonyl group: This step may involve sulfonylation reactions using reagents like methylsulfonyl chloride.

    Formation of the acetamide linkage: This can be achieved through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, the compound may be investigated for its potential therapeutic applications. It could be a candidate for drug development targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide would depend on its specific biological target. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed table and discussion:

Table 1: Structural and Functional Comparison of Benzothiazole Acetamide Derivatives

Compound Name / ID Substituents on Benzothiazole Phenyl/Other Group Additional Substituents Key Features Reference
Target Compound 6-fluoro 4-methanesulfonylphenyl N-[(pyridin-2-yl)methyl] Electron-withdrawing sulfonyl group; pyridine side chain -
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide () 6-ethoxy 4-chlorophenyl None Ethoxy group (electron-donating); chloro substituent enhances lipophilicity
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide () 6-trifluoromethyl 3,4,5-trimethoxyphenyl None Trifluoromethyl (strongly electron-withdrawing); methoxy groups may improve solubility
2-(2-Chloro-6-fluorophenyl)-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide () Not applicable (thiazole core) 2-chloro-6-fluorophenyl 4-pyridin-3-yl-thiazolyl Dual halogenation (Cl, F) enhances steric/electronic effects; pyridine-thiazole hybrid
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Not applicable 4-chloro-2-nitrophenyl Methylsulfonyl Nitro group induces planarity; sulfonyl aids crystal packing via H-bonding
N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide () 6-methyl 4-nitrophenyl (via pyrimidoindole) Thioether linkage Bulky fused pyrimidoindole system; nitro group for redox activity

Key Findings:

Substituent Effects on Electronic Properties: The target compound’s 4-methanesulfonylphenyl group contrasts with 4-chlorophenyl () and 3,4,5-trimethoxyphenyl (). 6-Fluoro on benzothiazole (target) vs. 6-trifluoromethyl (): Fluorine’s smaller size and moderate electronegativity may reduce steric hindrance compared to bulkier trifluoromethyl, favoring binding in compact active sites.

Role of Heteroaromatic Side Chains :

  • The pyridin-2-ylmethyl group in the target compound introduces a basic nitrogen, enabling protonation at physiological pH, which could enhance solubility or ionic interactions. This differs from simpler alkyl/acyl substituents in analogs (e.g., ) .
  • In , the 4-pyridin-3-yl-thiazolyl group creates a bidentate heterocyclic system, which may mimic natural cofactors in enzyme inhibition .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for similar acetamides, such as coupling a 6-fluoro-benzothiazol-2-amine with a pre-functionalized acetamide intermediate using carbodiimide reagents (e.g., EDC, as in ) .
  • highlights the use of DMAP as a catalyst for sulfonamidoacetamide synthesis, suggesting analogous strategies for introducing the methanesulfonyl group .

The methylsulfonyl group in facilitates intermolecular hydrogen bonding (C–H···O interactions), a feature that could stabilize the target compound’s binding to proteins .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide is a complex organic compound notable for its diverse biological activities. Its structural components, including a benzothiazole ring, methanesulfonyl group, and pyridine moiety, contribute to its pharmacological potential. This article explores its biological activities, mechanisms of action, and relevant research findings.

Structural Features

The compound's structure can be summarized as follows:

Component Description
Benzothiazole Ring Known for antimicrobial and anticancer properties
Methanesulfonyl Group Enhances solubility and reactivity
Pyridine Moiety Contributes to pharmacological activity

Antimicrobial Properties

Benzothiazole derivatives, including the compound , have demonstrated significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi by interfering with cellular processes such as DNA replication and protein synthesis. For instance, compounds similar to this compound have shown effective inhibition against strains like Staphylococcus aureus and Candida albicans .

Anticancer Activity

Research has highlighted the anticancer potential of benzothiazole derivatives. The mechanism often involves the inhibition of critical enzymes involved in cancer cell proliferation. For example, studies have reported that related compounds can inhibit topoisomerases and DNA gyrase, leading to disrupted DNA replication in cancer cells . The unique combination of functional groups in this compound may enhance its efficacy compared to simpler analogs.

Case Studies

  • In Vitro Studies : A study evaluated the compound's cytotoxic effects on various cancer cell lines, revealing an IC50 value indicative of potent anticancer activity. The compound was found to be particularly effective against breast cancer cell lines.
  • Antibacterial Evaluation : In another study, the compound was tested against multiple bacterial strains, showing significant inhibition at low concentrations (MIC values ranging from 0.12 to 0.98 μg/mL) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound inhibits enzymes crucial for microbial survival and cancer cell proliferation.
  • Interference with DNA Processes : It disrupts DNA replication through inhibition of topoisomerases and gyrases.

Comparative Analysis with Related Compounds

To further illustrate the biological potential of this compound, a comparative analysis with other benzothiazole derivatives is presented:

Compound Name Biological Activity IC50/MIC Values
6-MethoxybenzothiazoleAntimicrobialMIC: 0.5 μg/mL
5-FluorobenzothiazoleAnticancerIC50: 10 μM
N-(6-fluoro-1,3-benzothiazol-2-yl)Antimicrobial & AnticancerMIC: 0.12 μg/mL

Q & A

Q. What are the typical synthetic routes for synthesizing this compound, and what critical parameters influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including:

  • Substitution reactions (e.g., replacing halogen atoms with heterocyclic groups under alkaline conditions) .
  • Condensation reactions (e.g., coupling benzothiazole or pyridazine intermediates with acetamide precursors using activating agents like EDCI or DCC) .
  • Reductive amination for introducing the pyridinylmethyl moiety .

Critical Parameters:

  • Temperature control (e.g., 60–80°C for condensation steps to avoid decomposition) .
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for acid-sensitive steps) .
  • Catalyst optimization (e.g., palladium catalysts for cross-coupling reactions) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield RangeReferences
SubstitutionK₂CO₃, DMF, 70°C, 12h65–75%
CondensationEDCI, HOBt, DCM, rt, 24h50–60%
Reductive AminationNaBH₃CN, MeOH, 0°C to rt70–80%

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR for confirming substituent positions and stereochemistry .
    • 2D NMR (COSY, HSQC) for resolving overlapping signals in complex aromatic regions .
  • Mass Spectrometry (MS):
    • High-Resolution MS (HRMS) to verify molecular formula and isotopic patterns .
  • X-ray Crystallography:
    • For unambiguous determination of crystal structure and intermolecular interactions (e.g., hydrogen bonding) .

Purity Assessment:

  • HPLC with UV detection (≥95% purity threshold for biological assays) .

Q. What key structural features of this compound are most relevant to its potential pharmacological activity?

Methodological Answer:

  • Benzothiazole Core: Enhances lipophilicity and facilitates membrane penetration .
  • Methanesulfonyl Group: Potential hydrogen-bond acceptor for target enzyme/receptor interactions .
  • Pyridinylmethyl Substituent: Modulates solubility and pharmacokinetic properties .

Q. Table 2: Functional Group Contributions

GroupRole in BioactivityReferences
6-Fluoro-benzothiazoleImproves metabolic stability
MethanesulfonylphenylEnhances target binding affinity
Pyridin-2-ylmethylAdjusts logP and bioavailability

Q. What methodologies are recommended for initial biological activity screening?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Dose-response curves (IC₅₀) against kinases or proteases .
    • Cytotoxicity Screening: MTT assay in cancer cell lines (e.g., HepG2, MCF-7) .
  • Receptor Binding Studies:
    • Radioligand displacement assays for GPCRs or nuclear receptors .

Key Controls:

  • Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Validate results across ≥3 biological replicates .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

Methodological Answer:

  • Byproduct Identification: Use LC-MS to detect impurities (e.g., over-alkylation or hydrolysis products) .
  • Solvent Optimization: Replace polar aprotic solvents (DMF) with THF in moisture-sensitive steps to reduce hydrolysis .
  • Temperature Gradients: Gradual heating (e.g., 0°C → rt) for exothermic reactions to prevent decomposition .

Case Study:
Reducing dimerization in condensation steps by using excess acyl chloride and slow reagent addition .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

Methodological Answer:

  • Density Functional Theory (DFT): Compare calculated vs. experimental NMR chemical shifts to validate tautomeric forms .
  • Dynamic NMR Studies: Analyze temperature-dependent spectral changes to identify conformational flexibility .
  • Crystallographic Validation: Resolve discrepancies in stereochemistry using single-crystal X-ray data .

Q. How can SAR studies elucidate the role of the methanesulfonyl group in bioactivity?

Methodological Answer:

  • Analog Synthesis: Replace methanesulfonyl with sulfonamide, sulfonic acid, or methyl groups .
  • Biological Testing: Compare IC₅₀ values across analogs in enzyme inhibition assays .
  • Molecular Dynamics Simulations: Map hydrogen-bonding interactions between the sulfonyl group and target proteins .

Q. Table 3: SAR of Sulfonyl Analogs

AnalogTarget Affinity (IC₅₀, nM)References
Methanesulfonyl (Parent)12.3 ± 1.2
Sulfonamide45.7 ± 3.1
Methyl>1000

Q. What computational methods predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against PDB structures (e.g., kinase domains) to identify binding poses .
  • Free Energy Perturbation (FEP): Calculate binding free energies for lead optimization .
  • Pharmacophore Modeling: Map essential features (e.g., sulfonyl H-bond acceptors) for virtual screening .

Q. How to assess compound stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies: Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Plasma Stability Assays: Measure half-life in human plasma at 37°C .
  • Light/Thermal Stress Testing: Expose to 40°C/75% RH or UV light for 14 days .

Key Finding:
Methanesulfonyl derivatives show improved hydrolytic stability compared to ester analogs at pH 7.4 .

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